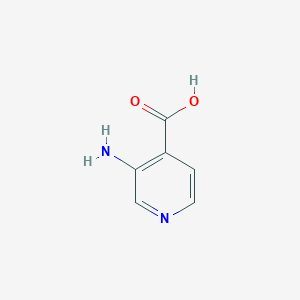

3-Aminoisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEQKMAVRYRMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7579-20-6 | |

| Record name | 3-Aminoisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Aminoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Aminoisonicotinic acid (also known as 3-aminopyridine-4-carboxylic acid), a versatile heterocyclic building block with significant applications in pharmaceutical research and development. This document covers its chemical and physical properties, spectroscopic data, safety and handling information, and detailed experimental protocols for its synthesis. Furthermore, it explores its biological activities, focusing on its role as a scaffold for enzyme inhibitors, particularly in the context of histone demethylation and its potential impact on glutamate (B1630785) transport. The information is presented to support researchers and professionals in drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound is a pyridine (B92270) derivative substituted with an amino group at position 3 and a carboxylic acid group at position 4. Its unique structure, featuring both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (carboxylic acid and pyridine nitrogen), makes it a valuable intermediate in the synthesis of various biologically active molecules.[1] It is typically a yellow to brown crystalline solid.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7579-20-6 | [1][2] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Appearance | Yellow to Brown solid/powder | [2] |

| Melting Point | >300 °C (decomposes) | [2] |

| Boiling Point | 497.1 ± 30.0 °C (Predicted) | |

| Density | 1.417 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.69 ± 0.10 (Predicted) | |

| Solubility | Soluble in water. | |

| Storage | Store at room temperature in a dry, dark place. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | (200 MHz, DMSO-d₆): δ 8.21 (s, 1H), δ 7.73 (d, J=5.1 Hz, 1H), δ 7.46 (d, J=5.1 Hz, 1H) | [1] |

| IR Spectroscopy | Data available in the NIST WebBook. | |

| Mass Spectrometry | Data available in the NIST WebBook. |

Safety and Handling

This compound is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.

Table 3: Safety Information for this compound

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Experimental Protocols

Synthesis of this compound from 3,4-Pyridinedicarboximide

This protocol describes a common method for the synthesis of this compound.[1]

Materials:

-

3,4-Pyridinedicarboximide

-

Bromine

-

10% aqueous Sodium Hydroxide (B78521) (NaOH) solution

-

50% Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Under ice-bath cooling, slowly add bromine (1.93 mL, 38.6 mmol) to a 10% aqueous sodium hydroxide solution (100 mL).

-

To this solution, add 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (3,4-pyridinedicarboximide) (5.20 g, 35.1 mmol).

-

Add an additional 60 mL of 10% aqueous sodium hydroxide solution to the reaction mixture.

-

Heat the mixture to 90 °C and stir for 40 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the solution to 3 with 50% sulfuric acid. This will cause the product to precipitate.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water to afford this compound as a light yellow powder.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific method for this compound is not detailed in the provided search results, a general approach for the analysis of aminopyridines can be adapted.[3][4]

Typical HPLC system:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio can be optimized.

-

Detection: UV detection at a wavelength around 280 nm.[3]

-

Flow Rate: Typically around 0.5-1.0 mL/min.

-

Temperature: Column temperature can be maintained (e.g., at 35 °C) for better reproducibility.[3]

Biological Activity and Signaling Pathways

This compound is a key scaffold in the development of various therapeutic agents due to its ability to interact with biological targets. Its derivatives have shown promise in anti-tuberculosis and anti-cancer therapies by potentially inhibiting specific biological pathways.[1]

Inhibition of Histone Demethylases (KDMs)

The 3-amino-4-pyridine carboxylate core structure is a known scaffold for the development of inhibitors targeting histone lysine (B10760008) demethylases (KDMs), particularly the KDM4 and KDM5 families.[5] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone tails, thereby influencing gene expression. Dysregulation of KDM activity is implicated in various cancers.

The inhibitory action is believed to occur through the chelation of the iron (Fe(II)) atom in the active site of the JmjC domain of the demethylase, a mechanism shared with the natural cofactor 2-oxoglutarate. The pyridine nitrogen and the carboxylate group of the this compound scaffold are crucial for this metal-binding interaction.

Potential Inhibition of Glutamate Uptake

This compound has been shown to potentially inhibit glutamate uptake in cells, suggesting therapeutic applications in neurology.[6] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its excess in the synaptic cleft can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. Glutamate transporters, also known as excitatory amino acid transporters (EAATs), are responsible for removing glutamate from the synapse. Inhibition of these transporters can lead to a slow neurotoxic effect.[7]

The exact mechanism by which this compound inhibits glutamate uptake is not yet fully elucidated but it represents a promising area for research in neuroprotective strategies.

References

- 1. This compound | 7579-20-6 [chemicalbook.com]

- 2. 3-Aminopyridine-4-carboxylic acid 95 7579-20-6 [sigmaaldrich.com]

- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Aminoisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminoisonicotinic acid (CAS No: 7579-20-6), a vital building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Molecular Structure and Properties

-

IUPAC Name: 3-Aminopyridine-4-carboxylic acid

-

Synonyms: 3-Amino-4-pyridinecarboxylic acid

-

Chemical Formula: C₆H₆N₂O₂

-

Molecular Weight: 138.12 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A proton NMR spectrum of this compound was reported in DMSO-d₆.[1] The observed chemical shifts (δ) in parts per million (ppm) and their corresponding assignments are presented in Table 1.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 8.21 | s | - | 1H | H-2 |

| 7.73 | d | 5.1 | 1H | H-6 |

| 7.46 | d | 5.1 | 1H | H-5 |

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆.

¹³C NMR Data

Experimentally determined ¹³C NMR data for this compound was not available in the public resources searched.

Infrared (IR) Spectroscopy

The condensed phase IR spectrum for this compound is available through the NIST WebBook.[2] Key absorption bands and their corresponding functional group vibrations are summarized in Table 2.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (Amino group) |

| ~3200-2500 | Very Broad | O-H stretching (Carboxylic acid) |

| ~1700-1680 | Strong | C=O stretching (Carboxylic acid) |

| ~1620-1580 | Medium-Strong | N-H bending (Amino group), C=C stretching (Aromatic ring) |

| ~1400-1300 | Medium | C-N stretching (Amino group), O-H bending (Carboxylic acid) |

| ~1250-1200 | Medium | C-O stretching (Carboxylic acid) |

Table 2: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is available from the NIST Chemistry WebBook.[3] The key fragments and their relative intensities are presented in Table 3.

| m/z | Relative Intensity (%) | Assignment |

| 138 | ~100 | [M]⁺ (Molecular Ion) |

| 121 | ~80 | [M-OH]⁺ |

| 93 | ~60 | [M-COOH]⁺ |

| 66 | ~40 | Fragmentation of the pyridine (B92270) ring |

Table 3: Mass Spectrometry Data (Electron Ionization) for this compound.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. The spectrum is recorded on a 200 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 15 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the IR spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. This mixture is then pressed under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds. The solid sample is introduced into the ion source of the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of a chemical compound like this compound is depicted in the following diagram.

References

The Biological Activity of 3-Aminoisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminoisonicotinic acid, a derivative of pyridine-4-carboxylic acid, is a versatile scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its roles as an inhibitor of histone methylation and glutamate (B1630785) uptake. While quantitative data for the parent compound remains limited in publicly available literature, this document summarizes the activities of closely related derivatives and provides detailed experimental protocols for assessing its biological functions. Furthermore, this guide illustrates the potential mechanisms of action through detailed signaling pathway diagrams, offering a valuable resource for researchers exploring the therapeutic potential of this compound.

Introduction

This compound is a small molecule with significant potential in pharmaceutical development. Its structure, featuring both a carboxylic acid and an amino group on a pyridine (B92270) ring, provides a rich chemical handle for the synthesis of a diverse range of derivatives. Research has pointed towards its involvement in key biological processes, suggesting its potential as a modulator of enzymatic activity and cellular signaling. This guide will delve into the specifics of its known biological activities, with a particular emphasis on its potential therapeutic applications in neurology and beyond.[1][2]

Key Biological Activities

The primary reported biological activities of this compound are the inhibition of histone methylation and the modulation of glutamate uptake.[1] These activities suggest its potential utility in the fields of oncology and neuroscience.

Inhibition of Histone Methylation

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The enzymes responsible for this process, histone methyltransferases (HMTs), are attractive targets for therapeutic intervention, particularly in cancer. This compound has been identified as an inhibitor of histone methylation, suggesting its potential as a lead compound for the development of novel epigenetic drugs.[1] The precise mechanism and quantitative inhibitory constants (e.g., IC50) for this compound against specific HMTs are not yet widely reported.

Inhibition of Glutamate Uptake

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its extracellular concentrations are tightly regulated by glutamate transporters.[3][4][5] Dysregulation of glutamate transport is implicated in various neurological disorders. The ability of this compound to inhibit glutamate uptake suggests its potential as a modulator of glutamatergic neurotransmission, with possible applications in treating neurological conditions.[1]

Quantitative Biological Data

While specific quantitative data for the biological activities of this compound are not extensively documented in the available literature, studies on its derivatives provide insights into the potential potency of this class of compounds. The following table summarizes the reported anti-inflammatory activity of an isonicotinic acid derivative.

| Compound | Biological Activity | Assay | IC50 Value | Reference |

| N-(3-Aminophenyl) isonicotinamide (B137802) (5) | Anti-inflammatory (ROS Inhibition) | In vitro assay | 1.42 ± 0.1 µg/mL | [6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

In Vitro Histone Methyltransferase (HMT) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific histone methyltransferase using a radioactive assay.[8][9][10]

Materials:

-

Recombinant histone methyltransferase (e.g., G9a, SUV39H1)

-

Histone substrate (e.g., recombinant Histone H3)

-

S-adenosyl-L-[methyl-³H]-methionine (Radiolabeled methyl donor)

-

This compound (or other test inhibitors)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone substrate, and the desired concentration of the test inhibitor (this compound) or vehicle control.

-

Initiate the reaction by adding the recombinant histone methyltransferase.

-

Add S-adenosyl-L-[methyl-³H]-methionine to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with a suitable buffer (e.g., 0.1 M sodium bicarbonate) to remove unincorporated radiolabeled cofactor.

-

Allow the paper to dry completely.

-

Place the dried paper in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated controls.

-

Determine the IC50 value by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.

Signaling Pathways

The following diagrams illustrate the potential impact of this compound on key signaling pathways based on its known inhibitory activities.

Inhibition of Histone Methylation Signaling

Histone methylation is a dynamic process regulated by "writer" (methyltransferase) and "eraser" (demethylase) enzymes. This compound, as an inhibitor of histone methyltransferases, would block the addition of methyl groups to histone tails, thereby influencing chromatin structure and gene expression. [11][12][13][14][15]

Inhibition of Glutamate Transporter Signaling

Glutamate transporters, such as EAATs, are responsible for clearing glutamate from the synaptic cleft. By inhibiting these transporters, this compound would lead to an accumulation of extracellular glutamate, potentially altering neuronal excitability and downstream signaling cascades. [3][16][17]

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neurology. Its demonstrated ability to inhibit histone methylation and glutamate uptake warrants further investigation. Future research should focus on elucidating the specific enzymatic targets of this compound and determining its quantitative inhibitory activity. Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the identification of more potent and selective modulators of these key biological pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to advance our understanding of the biological activity of this compound and unlock its full therapeutic potential.

References

- 1. This compound | 7579-20-6 | FA50739 | Biosynth [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]

- 11. Targeting Histone Epigenetic Modifications and DNA Damage Responses in Synthetic Lethality Strategies in Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Histone methylation - Wikipedia [en.wikipedia.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Glutamate Transporters and Mitochondria: Signaling, Co-compartmentalization, Functional Coupling, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminoisonicotinic Acid: A Versatile Scaffold in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinic acid, also known as 3-amino-4-pyridinecarboxylic acid, is a heterocyclic building block of significant interest in organic synthesis.[1][2] Its unique structure, featuring a pyridine (B92270) ring substituted with both an amino and a carboxylic acid group, provides two reactive centers for a diverse range of chemical transformations. This bifunctionality allows for the strategic construction of complex molecular architectures, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the nitrogen atom in the pyridine ring, along with the amino and carboxyl functionalities, also imparts specific electronic and coordination properties, rendering its derivatives potent bioactive molecules and versatile ligands in coordination chemistry. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound as a foundational element in modern organic synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7579-20-6 | [2] |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Appearance | Light yellow to brown solid | [2] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in water and DMSO | [2] |

| pKa | Not readily available | |

| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H), 7.73 (d, J=5.1 Hz, 1H), 7.46 (d, J=5.1 Hz, 1H) | [2] |

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound involves the Hofmann rearrangement of 3,4-pyridinedicarboximide (B189428).

Experimental Protocol: Synthesis from 3,4-Pyridinedicarboximide

This procedure details the synthesis of this compound from 3,4-pyridinedicarboximide.[2]

Materials:

-

3,4-Pyridinedicarboximide (1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione)

-

10% Aqueous sodium hydroxide (B78521) (NaOH) solution

-

Bromine (Br₂)

-

50% Sulfuric acid (H₂SO₄)

-

Ice bath

-

Water

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add bromine (1.93 mL, 38.6 mmol) to a 10% aqueous sodium hydroxide solution (100 mL).

-

To this cooled solution, add 3,4-pyridinedicarboximide (5.20 g, 35.1 mmol).

-

Add an additional 60 mL of 10% aqueous sodium hydroxide solution to the reaction mixture.

-

Heat the mixture to 90 °C and stir for 40 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the solution to 3 with 50% sulfuric acid, which will cause a solid to precipitate.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water to afford this compound.

Yield and Characterization:

-

Yield: 5.00 g (100%)

-

Appearance: Light yellow powder

-

¹H-NMR (200 MHz, DMSO-d₆): δ 7.46 (1H, d, J = 5.1 Hz), 7.73 (1H, d, J = 5.1 Hz), 8.21 (1H, s).[2]

Caption: Synthetic workflow for this compound.

Key Reactions and Applications

The dual functionality of this compound allows for a variety of chemical transformations, making it a versatile building block for the synthesis of complex molecules with diverse applications.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can readily undergo esterification and amidation reactions to introduce a wide range of functionalities.

Ester derivatives of this compound are useful intermediates for further modifications or as final products with specific biological activities.

Experimental Protocol: General Esterification using Thionyl Chloride

This protocol describes a general method for the esterification of isonicotinic acid derivatives, which can be adapted for this compound.[1][3]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Desired alcohol (e.g., methanol, ethanol)

-

Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂)

Procedure:

-

To a stirred suspension of this compound in an anhydrous solvent, add a catalytic amount of DMF.

-

Carefully add thionyl chloride dropwise at room temperature. The formation of the acid chloride can be monitored by the evolution of gas.

-

After the initial reaction subsides, the mixture can be gently heated to ensure complete conversion to the acid chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride hydrochloride in an anhydrous solvent and add the desired alcohol.

-

Add triethylamine dropwise to neutralize the hydrochloride and facilitate the esterification reaction.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up the reaction by filtering the triethylamine hydrochloride salt and concentrating the filtrate. The crude ester can be purified by column chromatography or crystallization.

| Reactant | Reagents | Product | Yield | Reference |

| Isonicotinic acid | SOCl₂, Pentafluorophenol, Et₃N, THF | Pentafluorophenyl isonicotinate | 97% | [3] |

| Isonicotinic acid | SOCl₂, N-Hydroxysuccinimide, Et₃N, THF | N-Succinimidyl isonicotinate | 84% | [3] |

Amide bond formation is a cornerstone of medicinal chemistry, and this compound can be readily coupled with various amines to generate a library of amide derivatives.

Experimental Protocol: General Amide Coupling using DCC/DMAP

This protocol outlines a general procedure for amide coupling of isonicotinic acid derivatives.[4]

Materials:

-

This compound

-

Desired amine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure:

-

Dissolve this compound and the desired amine in an anhydrous solvent.

-

Add DMAP (catalytic amount) to the solution.

-

Add DCC to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU.

-

Wash the filtrate with dilute acid and base to remove any unreacted starting materials and byproducts.

-

Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or crystallization.

| Reactant 1 | Reactant 2 | Coupling Reagents | Product | Yield | Reference |

| Isonicotinic acid | 3-Aminophenol (N-Boc protected) | DCC, DMAP | N-Boc-3-aminophenyl isonicotinate | 41% | [4] |

| Isonicotinic acid | 4-Aminophenol (N-Boc protected) | DCC, DMAP | N-Boc-4-aminophenyl isonicotinate | 36% | [4] |

Reactions at the Amino Group

The amino group of this compound is a versatile handle for introducing substituents through acylation, alkylation, and diazotization followed by substitution.

Acylation of the amino group can be achieved using various acylating agents to introduce amide functionalities, which are prevalent in many bioactive molecules.

Cross-Coupling Reactions

The pyridine ring of this compound can be functionalized through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. For this, the this compound needs to be first converted to a halide (e.g., bromide or iodide) or a triflate derivative.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general workflow for a Suzuki-Miyaura coupling reaction.[5][6][7]

Materials:

-

Halogenated this compound derivative (e.g., 3-amino-X-isonicotinic acid, where X = Br, I)

-

Boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane, Toluene, DMF, with water)

Procedure:

-

In a reaction vessel, combine the halogenated this compound derivative, the boronic acid or ester, the palladium catalyst, and the base.

-

Add the solvent system to the mixture.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Materials Science

The derivatives of this compound have shown significant potential in various fields, particularly in the development of novel therapeutic agents and functional materials.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have been explored as inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[8][9][10][11][12]

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents. The nicotinamide-like structure present in this compound derivatives makes them suitable candidates for the design of novel PARP inhibitors.[13][14][15]

Coordination Chemistry

The nitrogen atom of the pyridine ring and the amino and carboxylate groups of this compound can act as coordination sites for metal ions. This has led to the synthesis of various metal complexes with interesting structural and catalytic properties. For instance, cobalt and copper complexes of isonicotinic acid derivatives have been synthesized and characterized.[16][17][18][19][20][21][22][23][24][25]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its readily available starting materials and the presence of two distinct reactive functional groups allow for the construction of a wide array of complex molecules. The applications of its derivatives in medicinal chemistry, particularly as kinase and PARP inhibitors, highlight its importance in drug discovery. Furthermore, its ability to form stable metal complexes opens up avenues in materials science and catalysis. The experimental protocols and data presented in this guide aim to provide researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 7579-20-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. all-chemistry.com [all-chemistry.com]

- 11. cusabio.com [cusabio.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. ias.ac.in [ias.ac.in]

- 18. Copper complexes of nicotinic-aromatic carboxylic acids as superoxide dismutase mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Characterization of a New Compound of Cobalt II with Isonicotinamide and Evaluation of the Bactericidal Potential [scirp.org]

- 20. Synthesis, Characterization and Biological Profile of Cationic Cobalt Complexes with First-Generation Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and characterization of heteroleptic copper and zinc complexes with saccharinate and aminoacids. Evaluation of SOD-like activity of the copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and characterization of cobalt(iii) complexes containing 2-pyridinecarboxamide ligands and their application in catalytic oxidation of ethylbenzene with dioxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Synthesis and Characterization of New Copper(II) Coordination Compounds with Methylammonium Cations [mdpi.com]

- 24. primescholars.com [primescholars.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Discovery and history of 3-aminopyridine-4-carboxylic acid

An In-depth Technical Guide to 3-Aminopyridine-4-carboxylic Acid: Discovery, Synthesis, and Properties

Abstract

This technical guide provides a comprehensive overview of 3-aminopyridine-4-carboxylic acid, a pyridine (B92270) derivative of interest to researchers and drug development professionals. The document details the compound's identification, physicochemical properties, historical context, and synthetic methodologies. Detailed experimental protocols, quantitative data, and process visualizations are included to serve as a practical resource for scientific application.

Compound Identification and Properties

3-Aminopyridine-4-carboxylic acid, also known as 3-aminoisonicotinic acid, is an organic compound featuring a pyridine ring substituted with both an amino group and a carboxylic acid group. These functional groups confer specific chemical reactivity and potential for biological activity, making it a valuable building block in medicinal chemistry.

Physicochemical Data

The key quantitative properties of 3-aminopyridine-4-carboxylic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 3-aminopyridine-4-carboxylic acid | [1] |

| Synonyms | This compound | [2] |

| CAS Number | 7579-20-6 | [3] |

| Molecular Formula | C₆H₆N₂O₂ | [3] |

| Molecular Weight | 138.12 g/mol | [3] |

| Melting Point | 295-297 °C (dec.) | |

| Appearance | White crystalline powder, Pale brown to brown powder | [1][2] |

| Purity | ≥94.0% (HPLC) | [1] |

| InChI Key | FYEQKMAVRYRMBL-UHFFFAOYSA-N | [4] |

| SMILES | Nc1cnccc1C(O)=O | [4] |

Discovery and History

While the specific date and individual credited with the initial discovery of 3-aminopyridine-4-carboxylic acid are not prominently documented in readily available literature, its history is intertwined with the broader exploration of pyridine carboxylic acid isomers and their derivatives. Research into aminopyridines and their related carboxylic acids gained traction in the mid-20th century, particularly in the search for synthetic tuberculostats and other pharmacologically active agents.[5] The development of various synthetic routes for aminopyridine derivatives has been a continuous effort, driven by their potential as intermediates in drug synthesis.[6][7] Compounds like 4-aminopyridine-3-carboxamide, a structurally related molecule, have been investigated for their utility in neuropharmacology, highlighting the therapeutic interest in this class of compounds.[8]

Synthesis and Experimental Protocols

Several synthetic pathways can be envisioned for the preparation of 3-aminopyridine-4-carboxylic acid. A common and logical approach involves the modification of a pyridine precursor through a series of well-established organic reactions.

General Synthetic Pathway from Pyridine

A plausible and frequently utilized strategy to synthesize aminopyridine carboxylic acids begins with pyridine. The process involves nitration to introduce a nitro group, followed by reduction of the nitro group to an amine, and subsequent carboxylation to add the carboxylic acid moiety.

Caption: General synthetic workflow for 3-aminopyridine-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, generalized procedure based on established chemical transformations for pyridine derivatives.[7] Researchers should adapt and optimize these steps based on laboratory conditions and safety assessments.

Step 1: Nitration of Pyridine to 3-Nitropyridine

-

To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath to 0-5 °C.

-

Slowly add pyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, slowly add fuming nitric acid dropwise while maintaining the low temperature.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 90-100 °C for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until pH 7-8 is reached.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-nitropyridine.

Step 2: Reduction of 3-Nitropyridine to 3-Aminopyridine

-

Dissolve the crude 3-nitropyridine in a suitable solvent such as ethanol (B145695) or methanol.

-

Transfer the solution to a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 40-50 PSI).

-

Stir the reaction mixture at room temperature for several hours until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-aminopyridine.[9]

Step 3: Carboxylation of 3-Aminopyridine

-

This step is the most challenging due to the directing effects of the amino group. A directed ortho-metalation followed by quenching with carbon dioxide is a modern approach.

-

Protect the amino group of 3-aminopyridine (e.g., as a Boc derivative).

-

Dissolve the protected 3-aminopyridine in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Add a strong base, such as n-butyllithium, dropwise to deprotonate the 4-position.

-

After stirring for a period to ensure complete metalation, bubble dry carbon dioxide gas through the solution or add crushed dry ice.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Perform an acidic workup to protonate the carboxylate and deprotect the amine.

-

Extract the product with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield 3-aminopyridine-4-carboxylic acid.

Biological Activity and Applications

Pyridine carboxylic acid derivatives are recognized as important scaffolds in medicinal chemistry due to their presence in numerous FDA-approved drugs and their ability to act as enzyme inhibitors.[6] While specific, extensive biological data for 3-aminopyridine-4-carboxylic acid is not widely published, its structural motifs suggest potential applications. The aminopyridine backbone is known to modulate ion channels, and related compounds are used in treating neurological conditions.[8] Furthermore, the carboxylic acid group provides a site for forming amides, esters, and other derivatives, making the molecule a versatile intermediate for creating libraries of compounds for drug discovery screening.[10][11] For instance, derivatives have been explored for anti-tumor and anti-tuberculosis applications.[2]

Caption: Role of the title compound in drug development.

Conclusion

3-Aminopyridine-4-carboxylic acid is a compound with established physicochemical properties and synthetic routes. While its specific discovery is not pinpointed to a singular event, its existence is a result of the systematic exploration of pyridine chemistry. It serves as a valuable building block for medicinal chemists and researchers in drug development, offering a versatile scaffold for creating novel molecules with potential therapeutic applications. The protocols and data presented in this guide are intended to facilitate further research and application of this compound.

References

- 1. 3-Aminopyridine-4-carboxylic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. chembk.com [chembk.com]

- 3. synchem.de [synchem.de]

- 4. 3-aminopyridine-4-carboxylic acid [stenutz.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Aminopyridine-3-carboxylic Acid Supplier China | CAS 74135-10-7 | High Purity Manufacturer & Price [pipzine-chem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 11. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Zwitterionic Nature of 3-Aminoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the zwitterionic properties of 3-Aminoisonicotinic acid, a crucial pyridine (B92270) derivative with significant applications in pharmaceutical and chemical research. The document elucidates the structural evidence, acid-base equilibria, and experimental methodologies used to characterize its zwitterionic nature. Quantitative data, including estimated acid dissociation constants (pKa) and the isoelectric point (pI), are presented to offer a complete physicochemical profile. Detailed experimental protocols for characterization are also provided to aid in further research and application.

Introduction

This compound, also known as 3-amino-4-pyridinecarboxylic acid, is a versatile heterocyclic compound. Its structure, incorporating both a basic amino group and an acidic carboxylic acid group on a pyridine ring, allows it to exist as a zwitterion, or inner salt. This zwitterionic character significantly influences its physical and chemical properties, such as solubility, melting point, and reactivity, which are critical parameters in drug development and materials science. Understanding the nuances of its zwitterionic nature is paramount for its effective utilization in various scientific disciplines.

Evidence of Zwitterionic Nature

The existence of this compound as a zwitterion is supported by both solid-state structural analysis and theoretical calculations in aqueous solution.

2.1. Crystal Structure Analysis

X-ray diffraction studies have unequivocally confirmed the zwitterionic structure of this compound in the solid state.[1] These studies reveal that the proton from the carboxylic acid group is transferred to the more basic nitrogen atom of the pyridine ring, resulting in a molecule with a positively charged pyridinium (B92312) ion and a negatively charged carboxylate group. This intramolecular acid-base reaction is a hallmark of zwitterionic compounds.

2.2. Theoretical Calculations

Computational studies complement the experimental findings by providing insights into the behavior of this compound in solution. Theoretical calculations have shown that while the neutral form may be more stable in the gas phase, the zwitterionic form is the energetically favorable species in aqueous environments.[1] This stabilization in water is attributed to the strong hydration of the charged functional groups.

Acid-Base Equilibria and pKa Values

The zwitterionic nature of this compound is governed by the acid-base equilibria of its three ionizable functional groups: the carboxylic acid, the amino group, and the pyridine ring nitrogen. The protonation state of each group is dependent on the pH of the solution.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Functional Group | Estimated Value | Reference Compound | Reference pKa |

| pKa₁ | Carboxylic Acid (-COOH) | ~3.0 - 4.0 | Isonicotinic Acid | 4.96 |

| pKa₂ | Pyridine Nitrogen | ~5.0 - 6.0 | 3-Aminopyridine (B143674) | 6.04 |

| pKa₃ | Amino Group (-NH₃⁺) | ~9.0 - 10.0 | Typical aromatic amines | - |

| Isoelectric Point (pI) | ~4.0 - 5.0 | Calculated: (pKa₁ + pKa₂)/2 |

Note: The pKa values are estimates and will be influenced by the electronic effects of the other substituents on the pyridine ring. The isoelectric point is estimated as the average of the two pKa values that bracket the neutral zwitterionic form.

The equilibrium between the different ionic forms of this compound as a function of pH can be visualized as follows:

Experimental Protocols for Characterization

Several experimental techniques can be employed to determine the pKa values and characterize the zwitterionic nature of this compound.

4.1. Potentiometric Titration

Potentiometric titration is a classic method for determining the pKa values of ionizable groups.

-

Principle: A solution of this compound is titrated with a standard solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). The pH of the solution is monitored using a pH meter as a function of the titrant volume. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

-

Methodology:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Calibrate a pH meter with standard buffer solutions.

-

Initially, titrate the solution with a standard solution of HCl (e.g., 0.1 M) to protonate all basic sites fully.

-

Then, titrate the acidified solution with a standard solution of NaOH (e.g., 0.1 M).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of NaOH added.

-

The pKa values are determined from the midpoints of the buffer regions in the titration curve. The isoelectric point (pI) can be calculated from the equivalence points.

-

4.2. Spectroscopic Methods

Spectroscopic techniques such as UV-Vis, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy can provide valuable information about the protonation state of the molecule.

-

UV-Vis Spectroscopy:

-

Principle: The UV-Vis absorption spectrum of this compound will change as a function of pH due to the different electronic transitions of the protonated and deprotonated forms.

-

Methodology:

-

Prepare a series of buffer solutions with a range of pH values.

-

Dissolve a constant concentration of this compound in each buffer solution.

-

Record the UV-Vis spectrum for each solution.

-

Plot the absorbance at a specific wavelength (where the change is most significant) against pH. The inflection point of the resulting sigmoidal curve corresponds to a pKa value.

-

-

-

NMR Spectroscopy:

-

Principle: The chemical shifts of protons and carbons near the ionizable groups are sensitive to the protonation state. By monitoring these chemical shifts as a function of pH, the pKa values can be determined.

-

Methodology:

-

Prepare a series of samples of this compound in D₂O at different pD values (the pH equivalent in deuterium (B1214612) oxide).

-

Acquire ¹H and ¹³C NMR spectra for each sample.

-

Identify the signals corresponding to the protons and carbons adjacent to the carboxylic acid, amino group, and the pyridine nitrogen.

-

Plot the chemical shift of these signals as a function of pD. The midpoint of the sigmoidal curve for each signal corresponds to the pKa of the nearby functional group.

-

-

-

FTIR Spectroscopy:

-

Principle: The vibrational frequencies of the carboxylic acid and amino groups are distinct in their protonated and deprotonated forms. The zwitterionic form will show characteristic bands for the carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) or pyridinium groups.

-

Methodology:

-

Prepare samples of this compound at different pH values (e.g., highly acidic, near the pI, and highly basic).

-

Acquire the FTIR spectra of the samples (e.g., as KBr pellets or in solution).

-

Compare the spectra to identify the characteristic absorption bands for -COOH, -COO⁻, -NH₂, and -NH₃⁺ (or the pyridinium ion). The presence of -COO⁻ and protonated nitrogen bands in the spectrum near the pI confirms the zwitterionic structure.

-

-

Conclusion

This compound exhibits a pronounced zwitterionic character, a feature that is fundamental to its physicochemical properties and biological activity. This guide has detailed the structural and theoretical evidence supporting its existence as a zwitterion and has provided estimated pKa values and the isoelectric point. Furthermore, comprehensive experimental protocols have been outlined to enable researchers to further investigate and characterize this important molecule. A thorough understanding of the zwitterionic nature of this compound is essential for its rational application in drug design, coordination chemistry, and materials science.

References

Methodological & Application

Application Note and Protocol: ¹H and ¹³C NMR Analysis of 3-Aminoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinic acid, a substituted pyridine (B92270) derivative, is a valuable building block in medicinal chemistry and drug development. Its structural elucidation is a critical step in the synthesis and characterization of novel pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of such compounds. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, along with a summary of its spectral data.

Structural and Spectroscopic Data

The chemical structure of this compound is presented below:

Structure:

The following tables summarize the experimental ¹H NMR data and predicted ¹³C NMR data for this compound. The ¹H NMR data was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆). The ¹³C NMR data is predicted based on the analysis of chemical shifts for pyridine and carboxylic acid functional groups, considering the electronic effects of the amino substituent.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 7.46 | Doublet (d) | 5.1 | 1H |

| H-6 | 7.73 | Doublet (d) | 5.1 | 1H |

| H-2 | 8.21 | Singlet (s) | - | 1H |

Note: The amino (-NH₂) and carboxylic acid (-COOH) protons may appear as broad singlets and their chemical shifts can vary depending on concentration and temperature.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (C=O) | 168 - 172 |

| C-3 | 148 - 152 |

| C-5 | 138 - 142 |

| C-2 | 135 - 139 |

| C-6 | 120 - 124 |

| C-4 (aromatic) | 115 - 119 |

Disclaimer: The ¹³C NMR data presented are predicted values and should be confirmed by experimental analysis.

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

For ¹H NMR:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

For ¹³C NMR:

-

Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample is required. Weigh approximately 20-50 mg of this compound.

-

Follow the same dissolution and filtration procedure as for the ¹H NMR sample preparation.

-

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz). These parameters may need to be optimized based on the specific instrument and sample concentration.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for chemical shift referencing.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) can be used for chemical shift referencing.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Application Notes and Protocols for the Synthesis of 3-Aminoisonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-aminoisonicotinic acid and its derivatives, which are valuable building blocks in pharmaceutical and chemical research.[1] These compounds serve as key intermediates in the development of various therapeutic agents, including those for neurological disorders, tuberculosis, and cancer.[1] The protocols outlined below are based on established synthetic methodologies, including the Hofmann rearrangement and direct amination, as well as subsequent derivatization through esterification and amide coupling.

Synthetic Strategies Overview

The synthesis of this compound derivatives can be approached through several strategic routes. A common method involves the Hofmann rearrangement of a primary amide, which results in an amine with one less carbon atom.[2][3][4] This method is particularly useful for converting isonicotinamide (B137802) derivatives to their corresponding 3-amino counterparts. Another approach is the direct amination of a halo-substituted isonicotinic acid precursor. Subsequent derivatization of the amino and carboxylic acid functional groups allows for the creation of a diverse library of compounds, such as esters and amides, which are crucial for structure-activity relationship (SAR) studies in drug discovery.[5]

A generalized workflow for the synthesis and derivatization of this compound is presented below.

References

Application Notes and Protocols for 3-Aminoisonicotinic Acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinic acid, also known as 3-aminopyridine-4-carboxylic acid, is a versatile heterocyclic compound that has garnered significant interest in coordination chemistry.[1] Its structure, featuring both a carboxylic acid group and an amino group on a pyridine (B92270) ring, allows it to act as a versatile ligand, forming stable complexes with a variety of metal ions. These coordination compounds have shown promise in diverse applications, including catalysis, materials science, and notably, in the development of novel therapeutic agents for conditions such as tuberculosis and cancer.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in the synthesis of coordination complexes. It is intended to serve as a comprehensive resource for researchers in academia and industry, providing the necessary information to synthesize, characterize, and evaluate the potential of these compounds.

Applications in Coordination Chemistry

The ability of this compound to form stable metal complexes opens up a wide range of potential applications:

-

Catalysis: Metal complexes of this compound and its isomers have demonstrated catalytic activity in important organic transformations. For instance, iron(III) complexes of the related 3-amino-2-pyrazinecarboxylic acid have shown high efficiency as catalysts in the solvent-free microwave-assisted oxidation of cyclohexanol (B46403) to cyclohexanone, a crucial industrial process.[3] The electronic and steric properties of the this compound ligand can be tuned by the choice of metal center to optimize catalytic performance.

-

Pharmaceutical Development: The coordination of this compound to metal ions can lead to novel therapeutic agents.

-

Antitubercular Activity: Isonicotinic acid derivatives, such as isoniazid, are well-established antitubercular drugs. Their mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. Metal complexes of this compound are being explored for their potential to enhance this activity.

-

Anticancer Therapy: Metal-based complexes are a cornerstone of cancer chemotherapy. The coordination of ligands like this compound can result in compounds that induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and the induction of apoptosis.[4][5]

-

-

Materials Science: The structural diversity of coordination polymers and metal-organic frameworks (MOFs) derived from this compound makes them attractive for applications in gas storage, separation, and sensing.

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of metal complexes with similar amino-pyridine carboxylic acid ligands and can be adapted for this compound.

Protocol 1: Synthesis of a Mononuclear Iron(III) Complex

This protocol describes the synthesis of a mononuclear iron(III) complex, analogous to [Fe(L)₃] where L is the deprotonated 3-aminoisonicotinate ligand. This procedure is adapted from the synthesis of an iron(III) complex with 3-amino-2-pyrazinecarboxylic acid.[3]

Materials:

-

This compound (HL)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Triethylamine (optional, for pH adjustment)

Procedure:

-

Dissolve this compound (3 mmol) in ethanol (20 mL). Gentle heating may be required to achieve complete dissolution.

-

In a separate flask, dissolve iron(III) chloride hexahydrate (1 mmol) in ethanol (10 mL).

-

Slowly add the iron(III) chloride solution to the this compound solution with constant stirring.

-

If a precipitate does not form immediately, the pH of the solution can be adjusted to ~6-7 by the dropwise addition of triethylamine.

-

Reflux the resulting mixture for 4-6 hours.

-

Allow the solution to cool to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the product in a desiccator over anhydrous CaCl₂.

Characterization:

-

Elemental Analysis (C, H, N): To determine the empirical formula of the complex.

-

FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal center. Key vibrational bands to monitor include the ν(C=O) of the carboxylate group and the ν(N-H) of the amino group.

-

UV-Vis Spectroscopy: To study the electronic transitions in the complex.

-

Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths and angles.

Protocol 2: Evaluation of Catalytic Activity in Alcohol Oxidation

This protocol outlines a general procedure to assess the catalytic performance of a synthesized this compound metal complex in the oxidation of an alcohol, using cyclohexanol as a model substrate. This is based on the methodology used for iron(III) complexes of 3-amino-2-pyrazinecarboxylic acid.[3]

Materials:

-

Synthesized this compound metal complex (catalyst)

-

Cyclohexanol (substrate)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in water) as the oxidant

-

Gas chromatograph (GC) for product analysis

Procedure:

-

In a microwave-safe reaction vial, place the catalyst (e.g., 0.1 mol% relative to the substrate).

-

Add cyclohexanol (1 mmol).

-

Add TBHP (3 mmol).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 70 °C) for a specified time (e.g., 1 hour) with stirring.

-

After the reaction, cool the mixture to room temperature.

-

Extract the products with a suitable solvent (e.g., dichloromethane).

-

Analyze the organic phase by gas chromatography to determine the conversion of cyclohexanol and the yield of cyclohexanone.

Quantitative Data

The following tables present representative data for an analogous iron(III) complex of 3-amino-2-pyrazinecarboxylic acid, which can serve as a benchmark for complexes of this compound.[3]

Table 1: Selected Bond Lengths (Å) and Angles (°) for [Fe(3-amino-2-pyrazinecarboxylate)₃] [3]

| Bond | Length (Å) | Angle | Degree (°) |

| Fe-O(1) | 1.998(2) | O(1)-Fe-N(1) | 78.9(1) |

| Fe-N(1) | 2.165(3) | O(1)-Fe-O(1A) | 94.5(1) |

| N(1)-Fe-N(1A) | 91.2(1) |

Data obtained from single-crystal X-ray diffraction analysis of [Fe(3-amino-2-pyrazinecarboxylate)₃].

Table 2: Catalytic Oxidation of Cyclohexanol using Iron(III) Complexes of 3-Amino-2-pyrazinecarboxylic Acid [3]

| Catalyst Complex | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield of Cyclohexanone (%) |

| [Fe(L)₃] | 0.1 | 70 | 1 | >99 | 91.0 |

| [Fe(L)₂(Cl)₂]⁻ | 0.1 | 70 | 1 | >99 | 92.5 |

Reaction conditions: Cyclohexanol (1 mmol), TBHP (3 mmol), solvent-free, microwave irradiation.

Visualizations

Signaling Pathway for Antitubercular Activity

The proposed mechanism of action for antitubercular drugs related to isonicotinic acid involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.

Caption: Proposed mechanism of antitubercular action.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of a this compound metal complex.

Caption: General experimental workflow.

Signaling Pathway for Anticancer Activity (Apoptosis Induction)

Metal complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation.[4][5]

Caption: Intrinsic pathway of apoptosis induction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Structure, and Spectral Properties of Metal Complexes Based on Isonicotinic Acid N′-(10-Oxo-10H-phenanthren-9-ylidene)hydrazide | CoLab [colab.ws]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Enzyme Inhibition Assay Using 3-Aminoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a vital role in redox reactions and as a substrate for various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs). The biosynthesis of NAD+ in mammals primarily occurs through the salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[1][2][3] NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), a key precursor to NAD+.[3][4]

Given its crucial role in cell proliferation and survival, particularly in cancer cells which have high metabolic demands, NAMPT has emerged as a significant target for anti-cancer drug development.[1][4] Inhibition of NAMPT leads to depletion of intracellular NAD+ levels, ultimately causing metabolic crisis and cell death in cancer cells.[3]

Derivatives of isonicotinic acid and 3-aminopyridine (B143674) have been identified as potent inhibitors of NAMPT.[5] 3-Aminoisonicotinic acid, a structurally related compound, is therefore a candidate for investigation as a potential NAMPT inhibitor. These application notes provide a detailed protocol for evaluating the inhibitory activity of this compound against the NAMPT enzyme.

Signaling Pathway: NAD+ Biosynthesis Salvage Pathway

The salvage pathway is the primary route for NAD+ synthesis in mammalian cells. This pathway recycles nicotinamide, a byproduct of NAD+-consuming enzymatic reactions, back into NAD+. NAMPT is the initial and rate-limiting enzyme in this critical cellular process.

Experimental Protocols

Biochemical NAMPT Inhibition Assay (Fluorogenic)

This protocol describes a coupled-enzyme assay to determine the in vitro inhibitory activity of this compound on purified human NAMPT enzyme. The assay measures the production of NADH, which is fluorescent, through a series of enzymatic reactions.

Materials:

-

Purified recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

This compound (test compound)

-

Known NAMPT inhibitor (e.g., FK866) as a positive control

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

DMSO

-

Black 96-well or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 100 µM to 1 nM final concentration).

-

Prepare similar dilutions for the positive control inhibitor.

-

-

Assay Plate Preparation:

-

Add 2 µL of the diluted test compound or control to the appropriate wells of the assay plate.

-

For the 100% activity control (no inhibition), add 2 µL of DMSO.

-

For the background control (no enzyme), add 2 µL of DMSO to separate wells.

-

-

Enzyme and Substrate Addition:

-

Prepare a NAMPT enzyme solution in assay buffer. Add 48 µL of the enzyme solution to all wells except the background control wells. To the background wells, add 48 µL of assay buffer without the enzyme.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Reaction Initiation:

-

Prepare a reaction mixture containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.

-

Initiate the enzymatic reaction by adding 50 µL of the reaction mixture to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all wells.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_test_compound / Fluorescence_DMSO_control))

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow

The following diagram illustrates the key steps in the biochemical NAMPT inhibition assay.

Data Presentation

The results of the NAMPT inhibition assay should be summarized in a clear and concise manner. A table is an effective way to present the quantitative data for comparison.

Table 1: Hypothetical Inhibitory Activity of this compound against NAMPT

| Compound | Target | Assay Type | IC50 (nM) [Hypothetical] |

| This compound | NAMPT | Biochemical | 75 |

| FK866 (Positive Control) | NAMPT | Biochemical | 5 |

Note: The IC50 value for this compound is hypothetical and should be determined experimentally.

Conclusion

The provided protocols and guidelines offer a comprehensive framework for researchers to investigate the potential of this compound as a NAMPT inhibitor. By following these detailed methodologies, scientists can accurately determine the inhibitory potency of this compound and contribute to the ongoing efforts in the discovery and development of novel therapeutics targeting the NAD+ biosynthesis pathway. The structural similarity of this compound to known classes of NAMPT inhibitors makes it a compelling candidate for further study in the field of drug development, particularly for oncology.

References

- 1. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fragment-based design of 3-aminopyridine-derived amides as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Aminoisonicotinic Acid Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinic acid, a pyridine (B92270) carboxylic acid derivative, represents a versatile scaffold in medicinal chemistry for the development of novel anti-cancer agents. Its derivatives have been explored for their potential to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest through the modulation of various signaling pathways. This document provides a summary of the anti-cancer activities of structurally related pyridine derivatives, detailed protocols for key experimental assays, and visual representations of the underlying molecular mechanisms.

Disclaimer: The quantitative data presented below is derived from studies on various pyridine-based compounds that are structurally related to this compound derivatives. Direct and comprehensive anti-cancer activity data for a broad range of this compound derivatives is limited in publicly available literature. The presented data serves as a representative example of the potential anti-cancer efficacy of this class of compounds.

Data Presentation: Anti-cancer Activity of Structurally Related Pyridine Derivatives

The following table summarizes the in vitro anti-cancer activity (IC50 values) of several pyridine-based compounds against various human cancer cell lines.

| Compound ID/Name | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7h | 3-Cyanopyridine | MCF-7 (Breast) | 1.89 | [1] |

| Compound 8f | O-Methylcyanopyridine | MCF-7 (Breast) | 1.69 | [1] |

| Compound 8e | Pyridine-urea | MCF-7 (Breast) | 0.22 (48h) | [2] |

| Compound 8n | Pyridine-urea | MCF-7 (Breast) | 1.88 (48h) | [2] |

| Compound 4 | Pyrido[2,3-d]pyrimidine (B1209978) | MCF-7 (Breast) | 0.57 | [3] |

| Compound 11 | Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 1.31 | [3] |

| Compound 4 | Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | 1.13 | [3] |

| Compound 11 | Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | 0.99 | [3] |

| Compound 9a | Pyrazolo[3,4-b]pyridine | Hela (Cervical) | 2.59 | [1] |

| Compound 14g | Pyrazolo[3,4-b]pyridine | HCT-116 (Colon) | 1.98 | [1] |